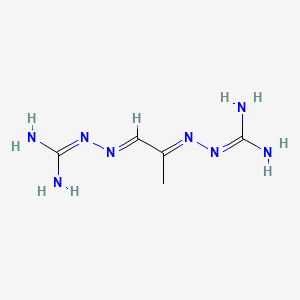
API-1
Übersicht
Beschreibung
API-1, also known as NSC-177223, is a potent inhibitor of protein kinase B (PKB), also known as Akt. This compound is known for its ability to bind to the pleckstrin homology (PH) domain of Akt, thereby inhibiting its membrane translocation and reducing its phosphorylation levels. This compound is selective for protein kinase B and does not inhibit the activation of protein kinase C (PKC) and protein kinase A (PKA). It is also known to induce apoptosis by synergizing with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .
Wissenschaftliche Forschungsanwendungen
API-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase B and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of protein kinase B in cell signaling, growth, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase B-related pathways
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses and properties. For instance, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines could potentially lead to the development of new antiviral therapeutics.
Wirkmechanismus
Target of Action
API-1 primarily targets the Akt/protein kinase B . Akt is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with its target, Akt, by binding to the Akt PH domain . This interaction inhibits Akt membrane translocation and reduces the S473 phosphorylation levels of Akt . The inhibition of Akt leads to the induction of GSK3-dependent, β-TrCP- and FBXW7-mediated Mcl-1 degradation .
Biochemical Pathways
The inhibition of Akt by this compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. The reduction in Mcl-1 levels leads to the induction of apoptosis, thereby inhibiting the survival of cancer cells .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By reducing the levels of Mcl-1, a protein that promotes cell survival, this compound triggers programmed cell death in cancer cells .
Biochemische Analyse
Biochemical Properties
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide interacts with the Akt protein, a key player in cell survival and growth pathways . By binding to Akt, it prevents Akt’s translocation to the cell membrane, thereby inhibiting its activation . This interaction is crucial in regulating cell proliferation and survival, particularly in cancer cells .
Cellular Effects
The compound effectively induces apoptosis in various cancer cell lines, including activation of caspase-8 and caspase-9 . It reduces cell proliferation and induces apoptosis, and at a dose of 10 mg/kg per day, decreases tumor growth in a mouse xenograft model . It also reduces the levels of cellular FLICE-inhibitory protein (c-FLIP), an important regulator of apoptosis .
Molecular Mechanism
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to Akt and blocking its translocation to the cell membrane . This prevents the activation of Akt, leading to reduced cell proliferation and increased apoptosis . The compound also facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP .
Temporal Effects in Laboratory Settings
Its effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the compound reduces tumor growth at a dose of 10 mg/kg per day
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von API-1 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den Schlüsselschritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
API-1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase B und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle der Proteinkinase B bei der Zellsignalübertragung, dem Wachstum und der Apoptose zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für die Krebsbehandlung untersucht, da es die Apoptose in Krebszellen induzieren kann.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die Proteinkinase B-verbundenen Pfade abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die Pleckstrin-Homologie-Domäne der Proteinkinase B bindet und so ihre Membrantranslokation hemmt. Diese Hemmung reduziert die Phosphorylierung der Proteinkinase B, was zu einer Herunterregulierung ihrer Aktivität führt. Die Verbindung induziert auch die Apoptose, indem sie mit dem Tumor-Nekrose-Faktor-verwandten Apoptose-induzierenden Liganden synergistisch wirkt, der apoptotische Pfade in Zellen aktiviert. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören die Hemmung der Proteinkinase B-Signalübertragung und die Aktivierung apoptotischer Pfade .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LY294002: Ein weiterer Inhibitor der Proteinkinase B, aber er hemmt auch die Phosphoinositid-3-Kinase (PI3K).
Wortmannin: Ein potenter Inhibitor der PI3K, der indirekt die Proteinkinase B-Aktivität beeinflusst.
MK-2206: Ein selektiver Inhibitor der Proteinkinase B mit einem anderen Wirkmechanismus als API-1.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner selektiven Hemmung der Proteinkinase B, ohne die Proteinkinase C und die Proteinkinase A zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die Proteinkinase B-spezifischen Pfade zu untersuchen und gezielte Therapien mit minimalen Off-Target-Effekten zu entwickeln .
Eigenschaften
IUPAC Name |
4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWHPXCWJLQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306513 | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-00-3 | |
| Record name | NSC177223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of API-1?
A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []
Q2: How does this compound binding to Akt affect its activity?
A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []
Q3: Does this compound inhibit upstream activators of Akt, like PI3K?
A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []
Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?
A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []
Q5: How does this compound affect c-FLIP levels?
A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []
Q6: Does this compound impact TRAIL-induced apoptosis?
A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []
Q7: What is the molecular formula and weight of this compound?
A7: This information is not provided in the provided abstracts.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not offer details on spectroscopic data.
Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?
A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.
Q10: What are the in vitro effects of this compound on cancer cells?
A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []
Q11: Has this compound shown efficacy in in vivo cancer models?
A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []
Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?
A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



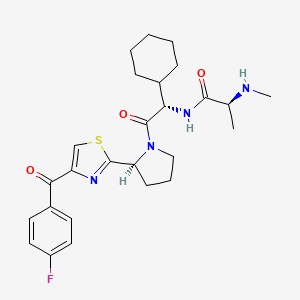

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

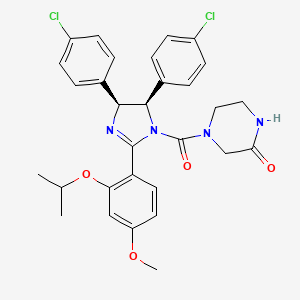
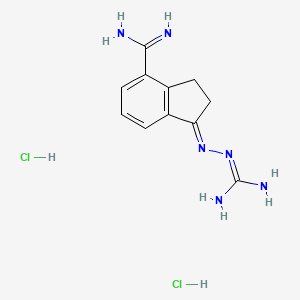

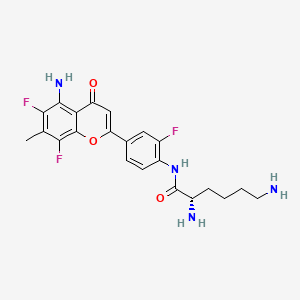

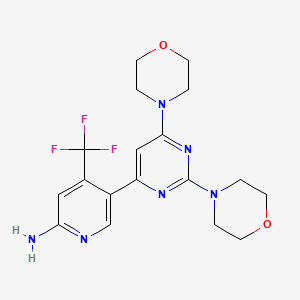
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)
